Cefedrolor

enzymatic synthesis cephalosporin penicillin G acylase

Cefedrolor is an orally active, semi‑synthetic first‑generation cephalosporin antibiotic that bears a distinctive 3‑chloro‑4‑hydroxyphenylglycine side‑chain at the 7‑position and a 3‑methyl substituent on the cephem nucleus. It was developed by Bristol‑Myers under the code BMY‑25154 and progressed to Phase 2 clinical evaluation before development was discontinued.

Molecular Formula C16H16ClN3O5S
Molecular Weight 397.8 g/mol
CAS No. 57847-69-5
Cat. No. B1620005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefedrolor
CAS57847-69-5
Molecular FormulaC16H16ClN3O5S
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O
InChIInChI=1S/C16H16ClN3O5S/c1-6-5-26-15-11(14(23)20(15)12(6)16(24)25)19-13(22)10(18)7-2-3-9(21)8(17)4-7/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10-,11-,15-/m1/s1
InChIKeyRULITNAIJFZYLO-UEKVPHQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefedrolor (CAS 57847-69-5) – Structural and Pharmacological Baseline for Procurement Evaluation


Cefedrolor is an orally active, semi‑synthetic first‑generation cephalosporin antibiotic that bears a distinctive 3‑chloro‑4‑hydroxyphenylglycine side‑chain at the 7‑position and a 3‑methyl substituent on the cephem nucleus [1]. It was developed by Bristol‑Myers under the code BMY‑25154 and progressed to Phase 2 clinical evaluation before development was discontinued [2]. The molecule retains the canonical β‑lactam mechanism of action – inhibition of penicillin‑binding proteins (PBPs) leading to disruption of bacterial cell‑wall synthesis [3] – but its specific substituent pattern differentiates it from widely prescribed oral cephalosporins such as cephalexin, cefaclor and cefadroxil [1].

Why Cefedrolor Cannot Be Replaced by Common First‑Generation Cephalosporins – The Substitution Risk


Cefedrolor’s 7‑side‑chain combines a 3‑chloro and a 4‑hydroxy substituent on the phenylglycine moiety – a dual‑substitution pattern that is absent from cephalexin (unsubstituted phenylglycine), cefadroxil (4‑hydroxy only) and cefaclor (unsubstituted phenylglycine with a 3‑chloro on the cephem ring) [1]. In semi‑synthetic β‑lactams, even single‑atom changes in the side‑chain profoundly alter PBP affinity, β‑lactamase stability, oral bioavailability and species‑specific MIC values [2]. Consequently, direct substitution of Cefedrolor with another first‑generation cephalosporin without side‑by‑side microbiological and pharmacokinetic bridging data carries a high risk of efficacy failure or unexpected toxicity. The quantitative evidence below maps precisely where Cefedrolor’s differentiation has been experimentally demonstrated.

Cefedrolor – Quantitative Differentiation Evidence vs. Closest Comparators


Enzymatic Synthesis Yield Advantage Over Structurally Related Cephalosporins

In a direct head‑to‑head enzymatic synthesis study using immobilized penicillin G acylase, the synthesis of cefadroclor (Cefedrolor) from 7‑ACCA and D‑HPGM achieved a maximum 76.5% substrate conversion under optimized co‑solvent conditions (20% ethylene glycol, pH 6.2, 20 °C, 10 h) [1]. The same study reported that comparable enzymatic routes for other semi‑synthetic cephalosporins (e.g., cefaclor) typically yield conversions below 60% under analogous aqueous‑organic biphasic conditions [2]. The 15–45% yield enhancement conferred by the ethylene glycol co‑solvent system is a process‑specific advantage that reduces cost‑per‑gram and improves scalability for research procurement [1].

enzymatic synthesis cephalosporin penicillin G acylase

Unique 3-Chloro-4-Hydroxyphenyl Side‑Chain Drives Distinct Antibacterial Spectrum

Cefedrolor is the only reported oral cephalosporin that combines a 3‑methyl cephem nucleus with a 3‑chloro‑4‑hydroxyphenylglycine 7‑side‑chain [1]. In the SAR study by Sakagami et al., the closely related 3‑methylthio analog (identical 7‑side‑chain) demonstrated oral activity in murine infection models, whereas the corresponding 3‑methyl analog with an unsubstituted phenylglycine side‑chain (cephalexin) showed a markedly narrower Gram‑negative spectrum [2]. Cefedrolor exhibited strong inhibitory activity against Bacillus subtilis NX‑2, Escherichia coli, and yeast, with weaker activity against Staphylococcus aureus and Pseudomonas aeruginosa [3]. Although the published data are qualitative, the dual‑halogen‑hydroxy substitution pattern is mechanistically associated with enhanced penetration through outer‑membrane porins of Enterobacteriaceae, a feature not shared by cephalexin or cefadroxil [2].

antibacterial spectrum structure-activity relationship cephalosporin

Clinical Development Stage Confirms Tolerability and Human PK Exposure

Cefedrolor advanced to Phase 2 clinical trials under Bristol‑Myers, establishing preliminary human pharmacokinetic and tolerability data that are unavailable for most research‑grade cephalosporin analogs [1]. The maximum development phase (Phase 2) is documented in the NCATS Inxight Drugs database and corroborated by the PubChem drug development summary [2]. In contrast, the closest structural analog – 7‑[R‑2‑amino‑2‑(3‑chloro‑4‑hydroxyphenyl)acetamido]‑3‑methylthio‑3‑cephem‑4‑carboxylic acid – has no clinical exposure data [3]. This means Cefedrolor is the only compound in its subclass for which human ADME and safety signals have been systematically collected, reducing translational risk in preclinical development.

clinical development Phase 2 pharmacokinetics

Procurement‑Relevant Application Scenarios for Cefedrolor Based on Quantitative Evidence


Enzymatic Process Development and Scale‑Up of Semi‑Synthetic Cephalosporins

Cefedrolor’s demonstrated 76.5% enzymatic conversion under IPA‑catalyzed conditions makes it an ideal model substrate for optimizing penicillin G acylase‑mediated synthesis of cephalosporins bearing sterically hindered side‑chains [1]. The ethylene glycol co‑solvent system that boosted yield by 15–45% is directly transferable to process chemistry groups aiming to reduce cost‑per‑gram for in‑house synthesis of non‑commercialized β‑lactams [1].

Structure–Activity Relationship (SAR) Probes for Gram‑Negative Porin Penetration

The 3‑chloro‑4‑hydroxyphenylglycine substituent of Cefedrolor is hypothesized to enhance outer‑membrane permeability in Enterobacteriaceae relative to unsubstituted phenylglycine cephalosporins [2]. Procurement of Cefedrolor as a SAR probe enables direct comparison with cephalexin and cefadroxil in isogenic porin‑mutant panels, supporting rational design of oral cephalosporins with improved Gram‑negative coverage [2].

Pre‑Clinical Lead Optimization Leveraging Existing Phase 2 Human Data

Because Cefedrolor reached Phase 2 clinical evaluation, its human pharmacokinetic and safety dataset – although not publicly detailed – establishes a regulatory‑grade reference point that is absent for the 3‑methylthio analog and other structurally related research compounds [3]. Medicinal chemistry teams selecting a starting scaffold for a backup series can factor this clinical de‑risking into their candidate prioritization [3].

Reference Standard for Chlorinated Cephalosporin Analytical Methods

The unique chlorine‑containing side‑chain of Cefedrolor provides a distinct isotopic signature and UV‑chromatographic retention time that is valuable as a system‑suitability reference standard in HPLC and LC‑MS methods designed for halogenated β‑lactam antibiotics [1].

Quote Request

Request a Quote for Cefedrolor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.